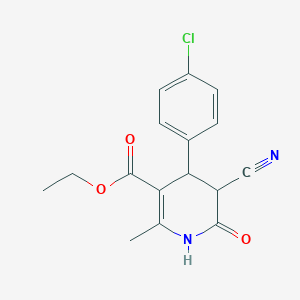
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to block adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a purine nucleoside. By blocking adenosine receptors, this compound inhibits the downstream signaling pathways that are activated by adenosine, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific adenosine receptor subtype that is blocked. For example, blocking the A1 adenosine receptor may result in increased heart rate and blood pressure, while blocking the A2A adenosine receptor may result in decreased inflammation and increased blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for adenosine receptors. This allows researchers to selectively block specific adenosine receptor subtypes and study their downstream effects. However, one limitation is the potential for off-target effects, as this compound may interact with other proteins or receptors in addition to adenosine receptors.
Direcciones Futuras
There are several future directions for the study of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One area of study is its potential as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another area of study is its potential as a tool for studying the role of adenosine receptors in various physiological processes, such as inflammation and blood flow regulation. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more specific adenosine receptor antagonists.
Métodos De Síntesis
There are several methods for synthesizing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-amine in the presence of a base. Another method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-ol in the presence of a base. Both methods have been successful in producing this compound with good yields.
Aplicaciones Científicas De Investigación
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research. One area of study is its potential as an adenosine receptor antagonist. Adenosine receptors play a role in a variety of physiological processes, including the regulation of blood flow and neurotransmitter release. By blocking adenosine receptors, this compound may have potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Propiedades
Fórmula molecular |
C16H25N5O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
8-(azepan-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4-11H2,1-3H3 |
Clave InChI |
UZEXJPKANLDXBC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)